3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide is an organic compound that belongs to the class of benzenesulfonamides. This compound contains a thiazole ring, which is a five-membered heterocyclic compound with sulfur and nitrogen at positions 1 and 3, respectively . Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Benzothiophene Carboxamide Formation: The final step involves the coupling of the thiazole-sulfonamide derivative with benzothiophene-2-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium on carbon
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiazole derivatives
Scientific Research Applications
3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
- 2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
Uniqueness
3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of a thiazole ring, sulfonamide group, and benzothiophene carboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S3/c19-15-13-3-1-2-4-14(13)27-16(15)17(23)21-11-5-7-12(8-6-11)28(24,25)22-18-20-9-10-26-18/h1-10H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTXCUAMMKDWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-07-7 |
Source
|
Record name | 3-CL-N-(4-((1,3-THIAZOL-2-YLAMINO)SULFONYL)PH)-1-BENZOTHIOPHENE-2-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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